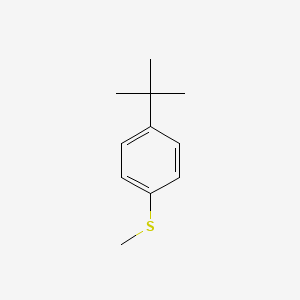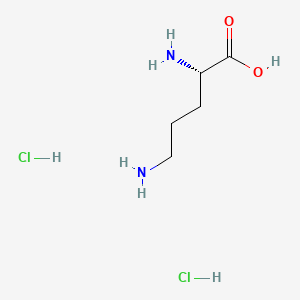![molecular formula C22H18Br4Cl2O4 B1581368 carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol CAS No. 94334-64-2](/img/structure/B1581368.png)
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol
概要
説明
Carbonic dichloride, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and phenol: is a complex polymer known for its unique properties and applications. This compound is a type of polycarbonate, which is a group of thermoplastic polymers containing carbonate groups in their chemical structures. It is widely used in various industries due to its excellent thermal stability, flame retardancy, and mechanical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic dichloride, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and phenol typically involves the polymerization of carbonic dichloride (phosgene) with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and phenol. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this polymer involves large-scale polymerization processes. The raw materials, including carbonic dichloride, 4,4’-(1-methylethylidene)bis(2,6-dibromophenol), and phenol, are fed into a reactor where they undergo polymerization. The reaction conditions are carefully monitored to ensure the desired molecular weight and properties of the polymer .
化学反応の分析
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the phenolic groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: The polymer is used in the synthesis of advanced materials, including polycarbonate-co-poly(siloxane-urethane-siloxane) block copolymers, which have applications in coatings, adhesives, and sealants .
Biology and Medicine: In the biomedical field, this polymer is used in the development of medical devices and implants due to its biocompatibility and mechanical strength .
Industry: The polymer is widely used in the electronics industry as a flame retardant in electrical and electronic products, batteries, and other components. It is also used in the production of safety glasses, compact discs, and domestic appliance covers .
作用機序
The mechanism of action of carbonic dichloride, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and phenol involves its interaction with various molecular targets. The polymer’s flame retardant properties are attributed to the presence of bromine atoms, which release free radicals that interfere with the combustion process. Additionally, the polymer’s mechanical properties are due to the strong covalent bonds between the monomer units, providing high tensile strength and thermal stability .
類似化合物との比較
Carbonic dichloride, polymer with 4,4’-(1-methylethylidene)bisphenol: This compound is similar but lacks the bromine atoms, resulting in different flame retardant properties.
Carbonic dichloride, polymer with 4,4’-cyclohexylidenebisphenol: This compound has a different bisphenol structure, leading to variations in mechanical and thermal properties.
Uniqueness: The presence of bromine atoms in carbonic dichloride, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and phenol provides enhanced flame retardant properties compared to similar compounds. Additionally, the specific arrangement of monomer units contributes to its unique mechanical and thermal stability
特性
IUPAC Name |
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2.C6H6O.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-6-4-2-1-3-5-6;2-1(3)4/h3-6,20-21H,1-2H3;1-5,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDPOUIYDAJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=CC=C(C=C1)O.C(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94334-64-2 | |
| Record name | Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[2,6-dibromophenol] and phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94334-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
736.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94334-64-2 | |
| Record name | Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol) and phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094334642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] and phenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] and phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)






![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)

